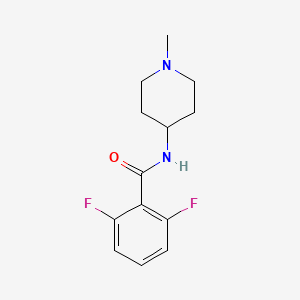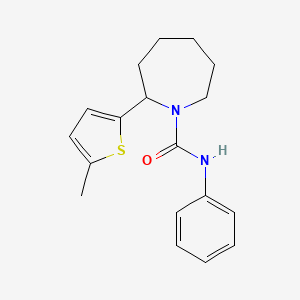![molecular formula C25H28N2O2S B5060822 N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, commonly known as PTB, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications.
作用机制
PTB exerts its therapeutic effects by binding to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and tumor growth. By binding to the sigma-1 receptor, PTB modulates its activity, leading to the suppression of pain and inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
PTB has been shown to have several biochemical and physiological effects. Studies have shown that PTB can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, leading to the suppression of inflammation. Additionally, PTB has been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain perception. Furthermore, PTB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
PTB has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, PTB has low toxicity and is well-tolerated in animal models, making it a promising candidate for further preclinical studies. However, the synthesis of PTB is a complex process that requires specialized equipment and skilled professionals, which can limit its availability for lab experiments.
未来方向
There are several future directions for the study of PTB. One potential direction is the development of PTB-based therapeutics for the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to investigate the potential of PTB as a cancer therapy. Furthermore, the development of more efficient synthesis methods for PTB could increase its availability for lab experiments and clinical trials.
Conclusion:
In conclusion, PTB is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic applications. PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has antitumor properties, making it a potential candidate for cancer therapy. Further studies are needed to investigate the full potential of PTB and to develop more efficient synthesis methods for its use in lab experiments and clinical trials.
合成方法
The synthesis of PTB involves several steps, including the reaction of 2-bromoethylbenzene with 2-thiophenemethylamine to form 2-(2-thiophenemethyl)phenylethylamine. This intermediate is then reacted with 4-piperidinol to obtain the final product, PTB. The synthesis of PTB is a complex process that requires skilled professionals and specialized equipment.
科学研究应用
PTB has been extensively studied for its potential therapeutic applications. Studies have shown that PTB has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, PTB has been shown to have antitumor properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-(2-phenylethyl)-3-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c28-25(26-14-11-20-6-2-1-3-7-20)21-8-4-9-23(18-21)29-22-12-15-27(16-13-22)19-24-10-5-17-30-24/h1-10,17-18,22H,11-16,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSHIELDNBOKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)


![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)
![2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)